2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 240.77 g/mol. This compound is classified as an acute toxic substance with specific hazards, including acute toxicity when ingested and potential eye irritation . It is primarily used in scientific research and industrial applications, particularly in the fields of chemistry and pharmacology.
The synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride typically involves the reaction of 3-phenylpiperidine with ethylamine. This reaction is conducted under controlled conditions, often utilizing solvents such as ethanol or methanol, and may require a catalyst to enhance the reaction efficiency.
Technical Details:
The molecular structure of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride features a piperidine ring substituted with a phenyl group and an ethanamine chain. The structural formula can be represented as follows:
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride can undergo various chemical reactions:
The mechanism of action for 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride involves its interaction with neurotransmitter pathways, particularly those related to dopamine and serotonin. The compound is believed to modulate the activity of various receptors and enzymes within biological systems, which may lead to significant physiological effects depending on its application.
While specific physical properties such as density, boiling point, and melting point for this compound are not widely reported, it is known to be soluble in organic solvents commonly used in laboratory settings.
The chemical properties include its ability to participate in various chemical reactions (oxidation, reduction, substitution) that are characteristic of amines and piperidine derivatives. Its acute toxicity classification indicates that it requires careful handling during synthesis and application.
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride has several important applications:
Neurodegenerative diseases like Alzheimer's disease (AD) exhibit pathological complexity characterized by cholinergic deficits, protein misfolding, oxidative stress, and neurotransmitter imbalances. Traditional single-target agents (e.g., acetylcholinesterase inhibitors like donepezil) offer only symptomatic relief without halting disease progression. This limitation has accelerated the development of multitarget-directed ligands (MTDLs) designed to simultaneously modulate multiple pathological pathways. MTDLs integrate distinct pharmacophores into single molecules, enabling synergistic effects that address disease multifactoriality. For example, compounds combining histamine H3 receptor (H3R) antagonism with cholinesterase inhibition demonstrate enhanced cognitive benefits in AD models by elevating acetylcholine while regulating other neurotransmitters [2] [5]. The MTDL strategy represents a paradigm shift in neuropharmacology, aiming for disease modification rather than symptomatic management alone.
Piperidine derivatives constitute a privileged scaffold in central nervous system (CNS) drug design due to their favorable physicochemical properties and receptor interactions. The piperidine ring’s basic nitrogen facilitates hydrogen bonding and cation-π interactions with neural targets, while its semi-rigid chair conformation enables precise spatial orientation of pharmacophores. Clinically successful piperidine-containing drugs include:
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS 1185328-78-2) exemplifies a structurally optimized piperidine derivative with inherent MTDL potential. Its core combines a protonatable piperidine nitrogen with a flexible ethanamine linker and aromatic 3-phenyl group—features aligning with pharmacophores of established neuroactive agents [1] [3]. While not yet clinically deployed, its structural kinship to H3R antagonists (e.g., pitolisant) and cholinesterase inhibitors positions it as a high-value scaffold for rational drug design [2] [5]. Current research explores its capacity to engage CNS targets beyond singular mechanisms, leveraging its hybrid architecture for multifunctional activity.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2